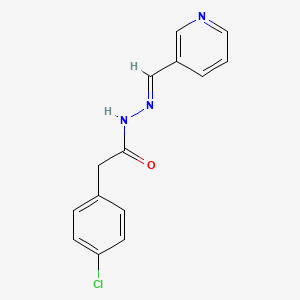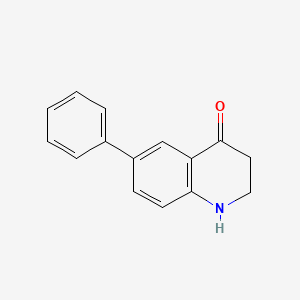![molecular formula C21H24N6O2 B5579290 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines and related compounds are synthesized through effective conventions involving the reaction of specific sodium salts with appropriate heterocyclic amines and their diazonium salts, as well as active methylene compounds. For instance, Abdelriheem et al. (2017) detail the synthesis of new series of pyrazolo[1,5-a]pyrimidines containing the 1,2,3-triazole moiety, demonstrating the flexibility and diversity in the synthetic approaches for such compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives often includes N4-substitution, which can significantly impact their hydrogen bonding and overall molecular conformation. Trilleras et al. (2008) investigated such structures, finding variations in hydrogen-bonded sheet formations and three-dimensional frameworks depending on the specific substitutions made on the pyrazolo[1,5-a]pyrimidine core (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Applications De Recherche Scientifique
Synthesis and Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines are recognized for their role as antimetabolites in purine biochemical reactions, owing to their structural analogy with purines. Their broad pharmaceutical interest is largely attributed to antitrypanosomal activities. An effective synthesis method for these compounds involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt, leading to the creation of new series of pyrazolo[1,5-a]pyrimidines and related derivatives (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antiviral and Antimitotic Properties
Novel pyrazolo[1,5-a]pyrimidines synthesized through a microwave-assisted approach have shown promising antimitotic activities against cancer cell lines and selectivity towards certain protein kinases, indicating their potential in cancer therapy and enzyme inhibition (Singleton et al., 2019).
Antiviral and Antibacterial Applications
Further studies on pyrazolo[3,4-d]pyrimidines reveal specific inhibitory effects against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations without significant cytotoxic effects on cell lines. This highlights their potential as potent antiviral agents against a specific subset of enteroviruses (Chern et al., 2004).
Antimicrobial and Insecticidal Potential
Microwave irradiation has facilitated the synthesis of pyrimidine linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential against selected microorganisms, demonstrating the broad applicability of these compounds beyond antiviral and antitumor activities (Deohate & Palaspagar, 2020).
Anticancer Applications
The development of pyrazole-based pyrimidine scaffolds has been directed towards potential applications in AIDS chemotherapy, underscoring the pharmacological and therapeutic potentials of these compounds in drug design (Ajani et al., 2019).
Propriétés
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-16-8-9-27(24-16)20-14-19(22-15-23-20)25-10-12-26(13-11-25)21(28)17(2)29-18-6-4-3-5-7-18/h3-9,14-15,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHGHRXFTGUWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)


![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)